2-Nitrophenyl propanoate
Description
Significance of Activated Esters in Synthetic Methodologies
Activated esters are ester functional groups that are highly susceptible to nucleophilic attack. sigmaaldrich.com This heightened reactivity stems from the presence of electron-withdrawing groups in the alcohol-derived portion of the ester, which stabilize the leaving group. sigmaaldrich.comcdnsciencepub.com This characteristic makes them superior acylating agents compared to their unactivated counterparts, such as simple alkyl esters. sigmaaldrich.com
The primary application of activated esters lies in the formation of amide bonds, a cornerstone of peptide synthesis and the creation of numerous pharmaceuticals and biologically active molecules. nist.govbldpharm.com They offer a milder and often more selective alternative to harsher acylating agents like acid chlorides, minimizing side reactions and the racemization of chiral centers. nist.gov Beyond peptide chemistry, activated esters are employed in the synthesis of complex natural products and in the modification of biomolecules. bldpharm.comyoutube.com
Historical Context of Nitrophenyl Esters as Acylating Agents
The use of nitrophenyl esters as acylating agents has a rich history in organic chemistry, particularly in the development of peptide synthesis. In the mid-20th century, chemists sought reliable methods to form peptide bonds without racemization. The introduction of p-nitrophenyl esters by Bodanszky marked a significant breakthrough. These esters were found to react smoothly with amino groups to form the desired amide linkage under relatively mild conditions.
While p-nitrophenyl esters became widely adopted, the ortho- and meta-isomers also garnered attention. The position of the nitro group on the phenyl ring was found to modulate the ester's reactivity, providing a tunable platform for various synthetic challenges. The study of the reactivity of N-acylamino acid p-nitrophenyl esters has been a subject of interest for decades. ceon.rs The ease of their preparation and their crystalline nature, which facilitates purification, contributed to their popularity as "active" acylating agents in the era before the widespread adoption of modern coupling reagents.
Structural Features and Electronic Influences of the 2-Nitrophenyl Moiety on Reactivity
The reactivity of 2-nitrophenyl propanoate is intrinsically linked to its molecular architecture. The key features are the ester functional group and the 2-nitrophenyl ring.
The nitro group (—NO₂) is a potent electron-withdrawing group due to both the inductive effect (-I) and the resonance effect (-M). When positioned on the phenyl ring, it significantly reduces the electron density of the aromatic system. In the case of this compound, this electronic pull has several important consequences:
Enhanced Electrophilicity: The electron-withdrawing nature of the nitro group makes the carbonyl carbon of the ester more electrophilic and, therefore, more susceptible to attack by nucleophiles.
Stabilization of the Leaving Group: The primary factor contributing to the enhanced reactivity of nitrophenyl esters is the stabilization of the corresponding nitrophenoxide leaving group. The negative charge of the departing phenoxide is delocalized through resonance onto the nitro group, making it a much better leaving group than an alkoxide or an unsubstituted phenoxide. The ortho-position of the nitro group in 2-nitrophenoxide allows for direct resonance stabilization.
Steric Effects: The ortho-nitro group can also exert steric hindrance around the ester linkage, which may influence the rate and selectivity of its reactions with different nucleophiles.
The hydrolysis of nitrophenyl esters is a well-studied process that showcases their enhanced reactivity. cdnsciencepub.comresearchgate.net Kinetic studies on the hydrolysis of various p-nitrophenyl esters have provided valuable insights into the reaction mechanisms and the influence of substituents. researchgate.netresearchgate.netsemanticscholar.org
Research Avenues and Future Directions for this compound Chemistry
While much of the foundational work on nitrophenyl esters is well-established, new applications and research directions continue to emerge. For this compound and its analogs, several areas hold promise for future investigation:
Novel Synthetic Methodologies: The unique reactivity profile of ortho-substituted nitrophenyl esters could be exploited in the development of new synthetic transformations. This includes their use in cascade reactions, where the initial acylation event triggers subsequent intramolecular cyclizations or rearrangements.
Bioconjugation and Chemical Biology: The ability of activated esters to react with amino groups under physiological conditions makes them valuable tools for labeling and modifying proteins and other biomolecules. bldpharm.com The specific reactivity of this compound could be harnessed for targeted bioconjugation strategies.
Materials Science: Activated esters are used in the synthesis of functional polymers. The incorporation of the this compound moiety into polymer chains could lead to materials with tunable properties, such as degradability or the ability to release small molecules upon a specific trigger.
Enzymatic and Catalytic Studies: The hydrolysis of nitrophenyl esters is often used as a model reaction to study enzyme kinetics. nih.gov this compound could serve as a substrate to probe the active sites of novel esterases and lipases or to investigate new catalytic systems for ester cleavage.
Compound Information
| Compound Name |
| This compound |
| Acid chlorides |
| Alkyl esters |
| Amide |
| Amino groups |
| p-Nitrophenyl esters |
| 2-Nitrophenoxide |
| Ester |
| Propanoate |
| 2-nitrophenyl |
Physicochemical and Spectroscopic Data of this compound and a Related Precursor
Table 1: Physicochemical Properties of 2-(4-Nitrophenyl)propionic Acid
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₄ | sigmaaldrich.comnih.gov |
| Molecular Weight | 195.17 g/mol | sigmaaldrich.comnih.gov |
| Melting Point | 88-89 °C | sigmaaldrich.com |
Table 2: Spectroscopic Data of 2-(4-Nitrophenyl)propionic Acid
| Spectroscopy Type | Data | Reference |
| ¹H NMR | Available in spectral databases | |
| IR | Characteristic peaks for C=O, C-O, and NO₂ groups are expected. | |
| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight. |
Structure
3D Structure
Properties
CAS No. |
19686-49-8 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
(2-nitrophenyl) propanoate |
InChI |
InChI=1S/C9H9NO4/c1-2-9(11)14-8-6-4-3-5-7(8)10(12)13/h3-6H,2H2,1H3 |
InChI Key |
VFRSWGDYQQLJLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Nitrophenyl Propanoate and Its Derivatives
Direct Esterification Protocols
Direct esterification represents the most straightforward approach to 2-nitrophenyl propanoate, involving the reaction of 2-nitrophenol (B165410) with propanoic acid or its derivatives.
The Fischer-Speier esterification is a classic and widely employed method for the synthesis of esters. athabascau.ca This acid-catalyzed equilibrium reaction involves the condensation of a carboxylic acid and an alcohol. In the context of this compound synthesis, this would entail the reaction of propanoic acid with 2-nitrophenol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. ceon.rsjetir.org The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the alcohol) can be used, or a dehydrating agent can be employed to remove the water formed during the reaction. athabascau.cayoutube.com
The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. youtube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. youtube.com The rate of this reaction is influenced by factors such as temperature and catalyst concentration. For instance, in the esterification of propanoic acid, increasing the temperature and the amount of sulfuric acid catalyst has been shown to increase the reaction rate and yield. ceon.rs
Table 1: Representative Conditions for Acid-Catalyzed Esterification
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Reaction Time (min) | Yield (%) |
| Propanoic Acid | 1-Propanol | H₂SO₄ | 65 | 210 | 96.9 ceon.rs |
| Propanoic Acid | 2-Propanol | H₂SO₄ | 70 | - | - jetir.org |
| Acetic Acid | Ethanol (B145695) | H₂SO₄ | Reflux | 180 | ~40 youtube.com |
Note: The table presents data from various esterification reactions to illustrate typical conditions and may not be specific to this compound.
While acid catalysis is common for direct esterification, base-mediated approaches are also viable, particularly when starting from more reactive propanoic acid derivatives. A pertinent example involves the reaction of an acyl chloride, such as propanoyl chloride, with 2-nitrophenol in the presence of a base. The base, often an amine like pyridine (B92270) or triethylamine (B128534), serves to neutralize the hydrogen chloride that is generated as a byproduct, driving the reaction to completion. byjus.comwikipedia.org This method is a variation of the Schotten-Baumann reaction. wikipedia.orgiitk.ac.in
In a broader context, base-mediated reactions are crucial for synthesizing various nitrophenyl compounds. For instance, the synthesis of nitroaryl propenoates has been achieved through a base-catalyzed reaction involving paraformaldehyde and potassium carbonate. nih.gov
Activated Ester Formation from Carboxylic Acid Precursors
To overcome the equilibrium limitations of direct esterification and to achieve milder reaction conditions, propanoic acid can be converted into a more reactive "activated" form prior to its reaction with 2-nitrophenol.
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used coupling reagents for the formation of amide and ester bonds. nih.gov In this method, the carboxylic acid (propanoic acid) reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol (2-nitrophenol) to form the desired ester.
The efficiency of carbodiimide-mediated esterifications can be significantly enhanced by the addition of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. The use of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can also improve yields and reduce side reactions. nih.gov For instance, a protocol using EDC and DMAP in the presence of a catalytic amount of HOBt has been shown to be effective for the synthesis of amides from electron-deficient amines, a principle that can be extended to ester formation. nih.gov
The mixed anhydride (B1165640) method is another effective strategy for activating carboxylic acids towards esterification. organicreactions.org In this approach, propanoic acid is reacted with a chloroformate, such as isobutyl chloroformate or ethyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine or triethylamine. google.comresearchgate.net This reaction generates a mixed anhydride, which is a highly reactive acylating agent. nih.gov
The mixed anhydride then readily reacts with 2-nitrophenol to yield this compound. This method is often preferred for its mild reaction conditions and high yields. The choice of chloroformate and base can influence the outcome of the reaction. google.com For example, N-methylmorpholine is often a preferred base in these reactions. google.com
Table 2: Reagents for Mixed Anhydride Synthesis
| Carboxylic Acid Derivative | Activating Agent | Base |
| (2S)-2-bromo-3-hydroxypropanoic acid | Isobutyl chloroformate | N-methylmorpholine google.com |
| N-alkoxycarbonyl-amino acids | Ethyl chloroformate | N-methylmorpholine researchgate.net |
| 4-aminobenzoic acid | Chloroacetyl chloride | Triethylamine researchgate.net |
One of the most traditional and effective methods for ester synthesis involves the conversion of the carboxylic acid to its corresponding acid chloride. Propanoic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form propanoyl chloride.
Propanoyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with alcohols. vaia.comchemguide.co.uk The reaction of propanoyl chloride with 2-nitrophenol, typically in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct, affords this compound in high yield. researchgate.net This reaction is often referred to as the Schotten-Baumann reaction when conducted under biphasic conditions with an aqueous base. wikipedia.orgorganic-chemistry.org The reaction is generally fast and exothermic. chemguide.co.uk
Advanced Coupling Strategies for Constructing the Propanoate Backbone
The formation of the propanoate backbone attached to the 2-nitrophenyl ring is a key synthetic challenge. Modern organic chemistry offers a powerful toolkit of cross-coupling reactions and condensation strategies to achieve this transformation efficiently and with high selectivity.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable for the formation of carbon-carbon bonds. nih.govyoutube.com These reactions typically involve the coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. beilstein-journals.org The versatility of this method stems from the stability, low toxicity, and commercial availability of many organoboron reagents. youtube.com
In the context of synthesizing this compound derivatives, a Suzuki-Miyaura coupling strategy could involve the reaction of a 2-nitrophenyl boronic acid with a suitable propanoate-containing coupling partner, or conversely, the coupling of a 2-nitrohalobenzene with a propanoate-functionalized organoboron reagent. The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to form the desired C-C bond and regenerate the catalyst. beilstein-journals.org
The choice of catalyst, ligands, base, and solvent system is crucial for the success of the coupling reaction and can significantly influence the yield and selectivity. beilstein-journals.org For instance, the use of palladium catalysts with bulky phosphine (B1218219) ligands has been shown to be effective for challenging coupling reactions. mdpi.com
| Catalyst System | Aryl Halide/Boronic Acid | Coupling Partner | Solvent | Base | Yield (%) |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids/esters | Toluene/H₂O | K₃PO₄ | 5-89 |
| NiCl₂(PCy₃)₂ | Aryl O-carbamates/sulfamates | Arylboronic acids | Dioxane | K₃PO₄ | Good to Excellent |
| PdCl₂/PPh₃ | Aryl electrophiles | Potassium vinyltrifluoroborate | THF/H₂O | Cs₂CO₃ | Moderate to Good researchgate.net |
| Pd(OAc)₂ | Iodoarenes | N-(2-pyridyl)sulfonamide amino acid derivatives | Toluene | K₂CO₃ | Synthetically useful |
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions. This table is illustrative of the conditions used in Suzuki-Miyaura and related cross-coupling reactions, which can be adapted for the synthesis of this compound derivatives.
Aldol (B89426) and Claisen condensations are fundamental carbon-carbon bond-forming reactions in organic synthesis. nih.govlibretexts.org The aldol condensation involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone. nih.govresearchgate.net A subsequent dehydration step can lead to an α,β-unsaturated carbonyl compound. libretexts.org The Claisen condensation, on the other hand, involves the reaction between two ester molecules to form a β-keto ester. libretexts.org
A plausible strategy for constructing the propanoate backbone on a 2-nitrophenyl scaffold involves a crossed aldol condensation between 2-nitrobenzaldehyde (B1664092) and a suitable ketone or ester enolate. nih.gov To favor the desired crossed product, the reaction is often performed by slowly adding the enolizable component to a mixture of the non-enolizable aldehyde (in this case, 2-nitrobenzaldehyde) and a base. nih.gov The resulting β-hydroxy or β-keto intermediate can then be subjected to reductive steps to furnish the saturated propanoate backbone.
For instance, the aldol adduct can be reduced to a diol, which can then be further manipulated to yield the propanoate. Alternatively, a Claisen-type condensation of an acetate (B1210297) ester with a 2-nitrophenyl ketone derivative could yield a β-keto ester, which can then be reduced and deoxygenated to form the propanoate. libretexts.orgorganic-chemistry.org
| Condensation Type | Carbonyl Compound | Enolate Source | Product Type | Subsequent Steps |
| Crossed Aldol | 2-Nitrobenzaldehyde | Ketone/Ester Enolate | β-Hydroxy Ketone/Ester | Reduction, Dehydration |
| Claisen Condensation | 2-Nitroaryl Ketone | Acetate Ester | β-Keto Ester | Reduction, Decarboxylation |
Table 2: General Strategies for Propanoate Backbone Synthesis via Condensation Reactions. This table outlines general pathways for the construction of the propanoate backbone using aldol and Claisen-type condensations, starting from a 2-nitrophenyl precursor.
Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic rings. wikipedia.orgmasterorganicchemistry.com The presence of strong electron-withdrawing groups, such as the nitro group, in the ortho or para position to a leaving group dramatically activates the aromatic ring towards nucleophilic attack. wikipedia.org This makes SNAr a highly effective strategy for introducing the propanoate moiety onto a 2-nitrophenyl ring.
The reaction mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org Subsequent elimination of the leaving group restores the aromaticity and yields the substitution product. The rate of reaction is influenced by the nature of the leaving group, the nucleophile, and the solvent. masterorganicchemistry.com
A direct approach to this compound would involve the reaction of a 2-halonitrobenzene (e.g., 2-fluoronitrobenzene or 2-chloronitrobenzene) with a propanoate salt or a propanoate enolate as the nucleophile. The electron-withdrawing nitro group facilitates the attack of the propanoate nucleophile and stabilizes the intermediate Meisenheimer complex, leading to the formation of the desired product. researchgate.net
| Substrate | Nucleophile | Solvent | Conditions | Product | Yield (%) |
| 8-chloro- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazine | Various amines | PEG-400 | 120 °C, 5 min | Substituted triazolopyrazines | 73-99 d-nb.info |
| 2-L-5-nitrothiophenes | Pyrrolidine, Piperidine, Morpholine | Ionic Liquids | 293-313 K | Substituted nitrothiophenes | - masterorganicchemistry.com |
| 1-alkoxy-2-nitronaphthalene | 1-naphthyl Grignard reagents | - | - | 2-nitro-1,1′-binaphthyls | - |
Table 3: Examples of Nucleophilic Aromatic Substitution on Nitroaromatic and Heterocyclic Systems. This table provides examples of SNAr reactions that illustrate the scope and conditions applicable to the synthesis of nitrophenyl derivatives.
The reductive cyclization of nitroarenes is a versatile method for the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov This strategy can be applied to precursors derived from this compound to construct fused ring systems. The nitro group, upon reduction, can react intramolecularly with a suitably positioned functional group to form a new heterocyclic ring.
Palladium-catalyzed reductive cyclization has emerged as a particularly powerful tool in this regard. nih.gov For example, the palladium-catalyzed, carbon monoxide-mediated reductive cyclization of 2-nitrostyrenes is a well-established method for the synthesis of indoles. nih.govnih.gov This methodology has been extended to the double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes to afford pyrroloindoles. nih.gov
A this compound derivative, appropriately functionalized on the propanoate chain, could serve as a precursor for such reductive cyclizations. For instance, a derivative bearing a double bond or another reactive group at the γ-position of the propanoate chain could undergo an intramolecular cyclization upon reduction of the nitro group, leading to the formation of a lactam or other heterocyclic structures fused to the benzene (B151609) ring.
| Precursor | Catalyst/Reducing Agent | Product |
| 1,4-dialkenyl-2,3-dinitrobenzenes | Pd catalyst, CO | 1H,8H-pyrrolo[3,2-g]indoles nih.gov |
| 2-Nitrostyrenes | Pd catalyst, CO | Indoles nih.govnih.gov |
Table 4: Examples of Reductive Cyclization of Nitroarenes. This table highlights examples of reductive cyclization reactions that could be conceptually applied to functionalized this compound derivatives.
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure chiral molecules is of paramount importance in medicinal chemistry, as the biological activity of a drug often resides in a single enantiomer. Consequently, the development of stereoselective methods for the synthesis of chiral this compound derivatives is a key research focus.
Asymmetric synthesis aims to create chiral molecules with a high degree of enantiomeric excess. Several powerful strategies can be employed for the stereoselective synthesis of chiral this compound derivatives.
One prominent method is asymmetric hydrogenation . This technique is widely used for the reduction of prochiral olefins to chiral alkanes with high enantioselectivity. nih.gov For the synthesis of chiral 2-nitrophenyl propanoates, an α,β-unsaturated precursor, such as 2-nitro-α-methylcinnamate, could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine ligands. nih.govresearchgate.netrsc.org The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess. researchgate.netrsc.org
Another powerful approach is the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a diastereoselective reaction. After the desired stereocenter has been created, the auxiliary can be removed. For the synthesis of chiral 2-nitrophenyl propanoates, a chiral alcohol could be used to form a chiral ester. The diastereomeric mixture could then be separated, followed by a reaction at the α-position of the propanoate, with the chiral auxiliary directing the stereochemical outcome.
Enzyme-catalyzed kinetic resolution is another elegant method for obtaining enantiomerically pure compounds. nih.govnih.gov This technique utilizes the high stereoselectivity of enzymes to preferentially react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.gov For example, a lipase (B570770) could be used to selectively hydrolyze one enantiomer of a racemic this compound ester, allowing for the separation of the unreacted enantiomer and the hydrolyzed product. researchgate.net
| Asymmetric Method | Substrate Type | Key Reagent/Catalyst | Outcome |
| Asymmetric Hydrogenation | α,β-Unsaturated Ester | Chiral Rhodium or Ruthenium Catalyst | Enantiomerically enriched propanoate researchgate.netrsc.org |
| Chiral Auxiliary | Prochiral Propanoate Derivative | Chiral Alcohol or Amine | Diastereoselective functionalization |
| Enzyme-Catalyzed Kinetic Resolution | Racemic Propanoate Ester | Lipase or other hydrolase | Separation of enantiomers nih.govnih.gov |
Table 5: Overview of Asymmetric Synthetic Approaches. This table summarizes key asymmetric methods that can be applied to the stereoselective synthesis of chiral this compound derivatives.
Diastereoselective Control in Reaction Pathways
Achieving diastereoselective control is paramount when synthesizing complex molecules with multiple stereocenters. For derivatives of this compound, where chirality can be introduced at the α- or β-positions of the propanoate backbone, several strategies can be employed. These methods often rely on the use of chiral auxiliaries, substrate control, or chiral catalysts to direct the stereochemical outcome of a reaction.
One of the most powerful techniques for inducing diastereoselectivity is the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate, guide the stereochemical course of a reaction, and are subsequently removed. For the synthesis of chiral propanoate derivatives, oxazolidinones, such as those developed by Evans, have proven to be highly effective. nih.gov For instance, an N-propionyl oxazolidinone can undergo diastereoselective alkylation or aldol reactions to introduce substituents at the α- and β-positions with high levels of stereocontrol. The resulting chiral propionic acid can then be esterified with 2-nitrophenol to yield the desired this compound derivative. The stereochemical outcome is dictated by the steric hindrance imposed by the chiral auxiliary, which directs the approach of the electrophile from the less hindered face.
Substrate-controlled diastereoselective reactions are another key approach. In this strategy, existing stereocenters in the molecule direct the formation of new stereocenters. For example, the reduction of a β-keto-2-nitrophenyl propanoate derivative can be influenced by adjacent stereocenters. The Felkin-Anh model can often be used to predict the stereochemical outcome of nucleophilic additions to carbonyl groups adjacent to a stereocenter.
Furthermore, asymmetric catalysis offers an efficient route to chiral this compound derivatives. For instance, the asymmetric hydrogenation of α-substituted 2-nitrophenyl acrylates can provide chiral 2-nitrophenyl propanoates with high enantiomeric excess. nih.govnih.govresearchgate.net Catalysts based on transition metals like rhodium, ruthenium, or nickel, in combination with chiral phosphine ligands, have been successfully employed for the asymmetric hydrogenation of various α-substituted acrylic acids. nih.govnih.govresearchgate.net This method is highly attractive due to its high efficiency and atom economy.
The following table summarizes potential diastereoselective approaches for the synthesis of chiral this compound derivatives:
| Diastereoselective Method | Key Principle | Potential Application for this compound Derivatives |
| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct bond formation. | Diastereoselective alkylation or aldol reaction of an N-propionyl chiral auxiliary, followed by esterification with 2-nitrophenol. |
| Substrate Control | An existing stereocenter in the substrate directs the stereochemical outcome of a reaction. | Diastereoselective reduction of a β-keto-2-nitrophenyl propanoate containing a stereocenter at a different position. |
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction, leading to a stereoselective product. | Asymmetric hydrogenation of an α-substituted-2-nitrophenyl acrylate (B77674) using a chiral transition metal catalyst. |
Protecting Group Strategies Involving the this compound Moiety
The 2-nitrophenyl group, particularly when incorporated into an ester or a related functional group, can serve as a versatile photolabile protecting group. This property is especially valuable in multistep organic synthesis where the selective removal of a protecting group under mild conditions is crucial.
In the realm of solid-phase peptide synthesis (SPPS), the use of photolabile protecting groups offers a significant advantage by providing an orthogonal deprotection strategy to the commonly used acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups. The 2-nitrophenyl group is a key component of several photolabile protecting groups.
One prominent example is the 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group, which has been utilized as a photolabile amino-protecting group for amino acids. nih.gov NPPOC-protected amino acids are stable to the conditions of Fmoc-based SPPS but can be efficiently cleaved by UV irradiation, typically around 365 nm. This allows for the selective deprotection of specific amino acids within a peptide chain, enabling the synthesis of complex peptides, including cyclic peptides and peptide arrays. The photolytic cleavage of the NPPOC group proceeds via an intramolecular rearrangement, releasing the free amine and a harmless byproduct.
Another related photolabile protecting group is the 2-(2-nitrophenyl)propyl (Npp) group, which can be used to protect the carboxylic acid function of amino acids. Similar to the NPPOC group, the Npp group is stable to standard SPPS conditions and can be removed rapidly and quantitatively by UV irradiation. This strategy has been successfully applied in the synthesis of head-to-tail cyclic peptides.
The table below details the application of these photolabile protecting groups in peptide synthesis:
| Photolabile Protecting Group | Protected Functional Group | Cleavage Condition | Application in Peptide Synthesis |
| 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) | Amino group | UV irradiation (~365 nm) | Synthesis of peptides, peptide arrays |
| 2-(2-nitrophenyl)propyl (Npp) | Carboxyl group | UV irradiation | Synthesis of cyclic peptides |
The concept of orthogonality in protecting group strategy is fundamental to the synthesis of complex organic molecules. Orthogonal protecting groups can be removed under distinct conditions, allowing for the selective deprotection of one functional group in the presence of others. The photolability of 2-nitrophenyl-based protecting groups makes them ideal candidates for orthogonal deprotection schemes.
In a multistep synthesis, a molecule may contain multiple protecting groups, such as an acid-labile Boc group, a base-labile Fmoc group, and a photolabile 2-nitrophenyl-based group. Each of these groups can be removed sequentially without affecting the others. For example, the Fmoc group can be cleaved with a base like piperidine, the Boc group with an acid like trifluoroacetic acid, and the 2-nitrophenyl-based group with UV light.
This orthogonal approach provides chemists with precise control over the synthetic sequence, enabling the construction of highly complex and multifunctional molecules. The ability to deprotect a specific site on a molecule at a desired stage of the synthesis is crucial for convergent synthetic strategies and for the preparation of molecules with intricate architectures.
Mechanistic Investigations of 2 Nitrophenyl Propanoate Reactivity
Nucleophilic Acyl Substitution Pathways of the Ester Group
The ester group of 2-nitrophenyl propanoate is a key site for nucleophilic attack, leading to a variety of important transformations. The presence of the electron-withdrawing nitro group in the ortho position significantly influences the reactivity of the ester, making the carbonyl carbon more electrophilic and the nitrophenoxide a good leaving group.
Aminolysis Reactions and Amide Bond Formation Kinetics
The reaction of this compound with amines, known as aminolysis, results in the formation of an amide and 2-nitrophenol (B165410). This reaction is a classic example of nucleophilic acyl substitution. The kinetics of these reactions are often studied to understand the factors influencing the rate of amide bond formation.
Kinetic studies on the aminolysis of similar p-nitrophenyl esters have shown that the reaction proceeds through a tetrahedral intermediate. nih.gov The rate of reaction is influenced by the basicity and concentration of the amine. For instance, in the aminolysis of p-nitrophenyl acetate (B1210297) with various amines, the reaction rate increases with the basicity of the amine. rsc.org The Brønsted-type plot, which correlates the rate constant with the pKa of the amine, can provide insights into the mechanism. A linear Brønsted plot suggests that the formation of the tetrahedral intermediate is the rate-determining step. nih.gov
Table 1: Kinetic Data for the Aminolysis of Nitrophenyl Esters with Amines
| Amine | Nitrophenyl Ester | Solvent | Rate Constant (k) | Reference |
| Dodecylamine | p-Nitrophenyl acetate | Benzene (B151609) with DAP | 53 times faster than in pure benzene | rsc.org |
| Imidazole | p-Nitrophenyl acetate | Benzene with DAP | Half-life reduced from 25h to 3 min | rsc.org |
| Secondary Alicyclic Amines | Phenyl 4-nitrophenyl thionocarbonate | Aqueous solution | β = 0.25 (Brønsted slope) | nih.gov |
Note: Data for this compound is limited; this table presents data for structurally similar compounds to illustrate general principles.
Transesterification Processes and Equilibrium Dynamics
Transesterification is the process of converting one ester into another by reacting it with an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In the case of this compound, transesterification would involve the reaction with an alcohol (R'OH) to produce a new ester (propyl R'-ester) and 2-nitrophenol.
The equilibrium of the transesterification reaction is governed by the relative stabilities of the reactants and products, as well as the reaction conditions. Using a large excess of the reactant alcohol can shift the equilibrium towards the product side. masterorganicchemistry.com The choice of catalyst is also crucial. Acid catalysts, such as sulfuric or hydrochloric acid, are effective, particularly when dealing with substrates that have high free fatty acid content. researchgate.net
Research on the transesterification of various oils has shown that the choice of alcohol can affect the yield of the resulting ester. For instance, one study found that transesterification with butanol resulted in a higher yield compared to methanol (B129727) and ethanol (B145695). researchgate.net
Table 2: Factors Influencing Transesterification
| Factor | Influence on Equilibrium/Rate | General Observation | Reference |
| Catalyst (Acid/Base) | Increases the rate of reaction. | Acid catalysts are effective for feedstocks with high free fatty acids. | researchgate.net |
| Alcohol | Can shift equilibrium and affect yield. | Butanol can provide higher yields than methanol or ethanol in some cases. | researchgate.net |
| Solvent | Using the reactant alcohol as the solvent drives the reaction forward. | A common strategy to favor product formation. | masterorganicchemistry.com |
Hydrolytic Stability and Mechanism of Ester Cleavage
The hydrolysis of this compound involves the cleavage of the ester bond by water to produce propanoic acid and 2-nitrophenol. The stability of the ester towards hydrolysis is dependent on factors such as pH and temperature. The mechanism of ester hydrolysis typically proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a water molecule on the carbonyl carbon. mdpi.com
The pH of the solution plays a significant role in the rate of hydrolysis. Studies on similar compounds, like p-nitrophenyl β-D-glucoside, have shown different mechanisms dominating at different pH ranges. amazonaws.com At low pH, the reaction can be specific-acid catalyzed, while under basic conditions, bimolecular nucleophilic substitution or neighboring group participation can occur. amazonaws.com For p-nitrophenyl trifluoroacetate, the hydrolysis is catalyzed by water networks, forming a tetrahedral intermediate that rapidly expels the p-nitrophenoxide leaving group. mdpi.com
Reactions of the Nitro Group and Aromatic Ring
Beyond the reactivity of the ester group, the nitro group and the aromatic ring of this compound also participate in important chemical transformations.
Catalytic Reduction to Amino Functionality and Product Selectivity
The nitro group of this compound can be selectively reduced to an amino group (-NH2), yielding 2-aminophenyl propanoate. This transformation is typically achieved through catalytic hydrogenation using a variety of metal catalysts, such as palladium, platinum, or nickel, in the presence of hydrogen gas.
The selectivity of the reduction is a key consideration, as over-reduction or side reactions can occur. The choice of catalyst, solvent, temperature, and pressure can all influence the product distribution. For instance, in the reduction of nitrophenols, the catalyst and reaction conditions are crucial for achieving high yields of the corresponding aminophenols.
Electrophilic Aromatic Substitution: Regioselectivity and Electronic Directing Effects
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.org In this compound, the benzene ring is substituted with two groups: a nitro group (-NO2) and a propanoate ester group (-O-C(O)CH2CH3). Both of these substituents influence the rate and regioselectivity of further electrophilic attack on the ring.
The nitro group is a strong deactivating group and a meta-director. total-synthesis.comlibretexts.org It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. vanderbilt.edu The ester group is also generally considered a deactivating group, directing incoming electrophiles to the meta position.
When two deactivating groups are present on a benzene ring, the position of further substitution is directed by the combined electronic effects of both groups. In the case of this compound, both the nitro and the ester groups are meta-directing. Therefore, an incoming electrophile would be expected to add to the positions that are meta to both of these groups. However, the strong deactivating nature of both substituents makes electrophilic aromatic substitution on this molecule very difficult to achieve under standard conditions. stackexchange.com
Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Activating/Deactivating | Directing Effect | General Principle | Reference |
| Nitro (-NO2) | Strongly Deactivating | Meta | Withdraws electron density via resonance and induction. | total-synthesis.comlibretexts.org |
| Ester (-O-C(O)R) | Deactivating | Meta | Withdraws electron density from the aromatic ring. | vanderbilt.edu |
Nucleophilic Aromatic Substitution Involving the Nitro Moiety
The nitro group (–NO2) is a powerful electron-withdrawing group, a characteristic that significantly influences the reactivity of the aromatic ring in this compound. wikipedia.org This electron-withdrawing nature deactivates the benzene ring towards electrophilic aromatic substitution but, conversely, activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.commasterorganicchemistry.com In the context of this compound, the nitro group, being in the ortho position to the propanoate ester, plays a crucial role in facilitating SNAr reactions.
The mechanism of SNAr reactions involving nitro-substituted aromatic compounds typically proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com When a nucleophile attacks the carbon atom bearing a leaving group, the aromaticity of the ring is temporarily disrupted, and a negative charge develops. The presence of the ortho-nitro group is critical for stabilizing this negative charge through resonance. youtube.comnih.gov The negative charge can be delocalized onto the oxygen atoms of the nitro group, thereby stabilizing the intermediate and lowering the activation energy for the reaction. youtube.com This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group. youtube.commasterorganicchemistry.com
Photochemical Reactivity and Degradation Mechanisms of this compound
The photochemical behavior of 2-nitrophenyl derivatives is a well-studied area, with applications in photolabile protecting groups. The reactivity of this compound upon irradiation is largely dictated by the 2-nitrobenzyl system.
Photo-induced Cleavage and Rearrangement Processes
Upon absorption of light, 2-nitrophenyl compounds can undergo intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. This process is a key step in their photochemical reactions. rsc.org In a process analogous to other 2-nitrobenzyl compounds, the photo-excited nitro group of this compound can abstract a hydrogen atom, leading to the formation of an aci-nitro intermediate. rsc.orgnih.gov
This intermediate is unstable and can undergo further reactions. One common pathway involves rearrangement to form a nitroso compound. rsc.orgrsc.org For instance, photoirradiation of ketones with a 2-nitrophenyl group at the α-position leads to the formation of cyclic hydroxamates through a photoinduced oxygen transfer from the nitro group to the benzylic position, forming an α-hydroxyketone with a nitroso group. rsc.orgresearchgate.net While this compound is an ester and not a ketone, the underlying principle of intramolecular oxygen transfer from the excited nitro group is a relevant photochemical pathway.
The cleavage of the ester bond can also be a significant photo-induced process. The formation of the aci-nitro intermediate can facilitate the elimination of the propanoate group, leading to the formation of 2-nitrosotoluene (B1195946) or related products. The efficiency and pathway of this cleavage can be influenced by the solvent and the presence of acids or bases. rsc.org
Radical-Mediated Degradation Pathways
In addition to the ionic pathways involving aci-nitro intermediates, radical-mediated processes can also contribute to the photochemical degradation of this compound. Photoexcitation can lead to homolytic cleavage of bonds within the molecule.
One potential radical pathway involves the cleavage of the C-N bond of the nitro group or the O-N bonds. However, a more likely radical process involves the initial intramolecular hydrogen abstraction, which itself can be considered a radical process, leading to a biradical species.
Furthermore, under certain conditions, the excited state of the 2-nitrophenyl moiety could interact with other molecules to generate radicals. For example, laser flash photolysis studies of related azido-ketones have shown the formation of radical intermediates upon irradiation. nih.gov While a different system, it highlights the potential for radical formation in the photochemistry of complex organic molecules.
Sensitized Photoreactions and Energy Transfer Studies
The photochemical reactions of 2-nitrophenyl compounds can be influenced by the presence of sensitizers. A sensitizer (B1316253) is a molecule that absorbs light and then transfers the absorbed energy to another molecule, in this case, this compound, causing it to react.
Studies on related systems, such as the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group, have demonstrated the use of intramolecular sensitizers like thioxanthone (TX). nih.gov In these systems, energy transfer from the excited triplet state of the sensitizer to the NPPOC moiety initiates the photochemical cleavage. nih.gov The efficiency of this energy transfer can be dependent on the linker connecting the sensitizer and the photolabile group. nih.gov A dual mechanism of triplet-triplet energy transfer has been observed, involving both slower and faster processes. nih.gov
These studies suggest that the photolysis of this compound could potentially be sensitized. By using an appropriate triplet sensitizer, it might be possible to induce its photochemical degradation at wavelengths where the compound itself does not absorb strongly. The reaction would proceed through the population of the triplet excited state of the this compound, which would then undergo the characteristic intramolecular hydrogen abstraction and subsequent rearrangement or cleavage reactions.
Thermal Stability and Decomposition Characteristics in Reaction Environments
The thermal stability of nitroaromatic compounds is an important consideration in their handling and in designing reaction conditions. Generally, nitro compounds are energetic materials, and their thermal decomposition can be exothermic. nih.gov
The thermal decomposition of this compound would likely involve the cleavage of the ester linkage and reactions involving the nitro group. At elevated temperatures, the C-O bond of the ester is susceptible to cleavage, potentially leading to the formation of 2-nitrophenol and propanoic anhydride (B1165640) or ketene.
The nitro group itself can undergo decomposition at higher temperatures. The thermal decomposition of nitrated polymers, for instance, has been studied using techniques like differential scanning calorimetry (DSC). nih.gov These studies show that the decomposition temperature can be influenced by factors such as pressure and heating rate. nih.gov For a nitrated polymer, the thermal decomposition was found to follow first-order kinetics, with a critical temperature for decomposition estimated around 154 °C. nih.gov While this is for a polymeric system, it provides an indication of the potential thermal lability of molecules containing nitrate (B79036) ester groups, which are related to nitro groups in terms of their energetic nature.
The specific decomposition pathway and the onset temperature for this compound would depend on the specific conditions of the reaction environment, including the presence of catalysts, solvents, and other reagents.
Neighboring Group Participation in Directed Reactions
Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule. wikipedia.org This intramolecular participation can significantly affect the rate and stereochemistry of a reaction. wikipedia.orgscribd.comyoutube.com
In the case of this compound, the propanoate group itself, or more specifically the carbonyl oxygen, could potentially act as a neighboring group. For a reaction occurring at a position on the aromatic ring or at the ester linkage, the carbonyl oxygen's lone pairs could participate.
A classic example of NGP involves an acetate group participating in an intramolecular SN2 reaction, leading to retention of stereochemistry through a double inversion mechanism. libretexts.org While this compound does not have a chiral center in the same context as the examples typically used to illustrate NGP, the principle of intramolecular nucleophilic attack is relevant.
For instance, if a reaction were to occur that creates a reactive center at the ortho position, the carbonyl oxygen of the propanoate group could potentially interact with this center, forming a cyclic intermediate. This type of participation could influence the regioselectivity or the rate of a reaction. The phenyl ring itself can also act as a neighboring group, forming a phenonium ion intermediate. wikipedia.orgscribd.comlibretexts.org This is particularly relevant in solvolysis reactions of systems with a leaving group beta to the phenyl ring.
The likelihood and extent of neighboring group participation by the propanoate group in this compound would depend on the specific reaction conditions and the nature of the reactive intermediate formed.
C-2 Position Involvement in Glycosylation Stereocontrol
In the field of carbohydrate chemistry, achieving stereocontrol during the formation of glycosidic bonds is a paramount challenge. The protecting group at the C-2 position of a glycosyl donor can significantly influence the stereochemical outcome of the glycosylation reaction. Ester-containing protecting groups, such as those derived from 2-nitrophenyl propanoic acid, are well-documented to act as participating groups, leading to the formation of 1,2-trans glycosides. beilstein-journals.org
This stereodirecting effect is attributed to a phenomenon known as neighboring group participation. When an ester group is present at the C-2 position, its carbonyl oxygen can attack the anomeric center upon activation of the glycosyl donor. This intramolecular reaction forms a cyclic oxonium or acetoxonium ion intermediate. The subsequent attack by the glycosyl acceptor must then occur from the side opposite to this bulky cyclic intermediate, resulting in the exclusive or predominant formation of the 1,2-trans product. beilstein-journals.org
The 2-nitrophenylacetyl (NPAc) group, a close analogue of the this compound functionality, has been effectively utilized to achieve 1,2-trans glycosylation. For instance, a C-2 NPAc-protected thioethyl donor has been shown to react with various glycosyl acceptors to yield 1,2-trans glycosides in high yields, underscoring the reliability of this strategy. beilstein-journals.org
Further investigations have explored modifications of the nitrophenylacetyl group to enhance stereocontrol. The 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) group is a notable example that demonstrates robust stereodirecting capabilities due to a "dual-participation" effect from both the ester and the nitro group. universiteitleiden.nlresearchgate.net The gem-dimethyl group, through the Thorpe-Ingold effect, brings the nitro group into close proximity with the ester carbonyl, intensifying its directing effect. universiteitleiden.nl
The importance of the ortho-nitro group and the gem-dimethyl substituents is highlighted by comparative studies. When the nitro group is moved to the para position (p-DMNPA) or the gem-dimethyl groups are absent (NPA), a significant drop in stereoselectivity is observed. universiteitleiden.nl
Table 1: Influence of C-2 Protecting Group on Glycosylation Stereoselectivity universiteitleiden.nl
| Donor Protecting Group | Glycosyl Donor | Glycosyl Acceptor | Product | α/β Ratio |
| DMNPA | 45a | 10 | 44a | only β |
| p-DMNPA | 43a | 10 | 44a | 1:6 |
| NPA | 43b | 10 | 44b | 1:1.5 |
This table illustrates the dramatic effect of the protecting group structure on the stereochemical outcome of glycosylation. The DMNPA group provides complete β-selectivity.
Intramolecular Cyclization Reactions Inducted by Functional Groups
The functional groups within this compound can also induce intramolecular cyclization reactions, a powerful strategy for the synthesis of complex cyclic molecules. The nitro group, in particular, can act as an internal oxidant or participate in reductive cyclization pathways.
While direct studies on this compound are limited, the reactivity of related nitrophenyl compounds provides significant mechanistic insights. For example, the intramolecular reductive cyclization of nitrophenyl derivatives has been explored for the synthesis of heterocyclic structures. In one such study, a base-mediated reductive cyclization of a nitrophenyl-containing substrate was investigated to form hexahydro-2,6-methano-1-benzazocines. nih.gov The success of this cyclization was highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.
The optimization of this reaction revealed that a combination of potassium carbonate as the base and N-methylpyrrolidinone (NMP) as the solvent at 150°C under dilute conditions provided the highest yield of the cyclized product. nih.gov This suggests that the reaction proceeds through a mechanism where the base promotes an intramolecular nucleophilic attack, and the high temperature facilitates the cyclization and subsequent reductive processes involving the nitro group.
Table 2: Optimization of Intramolecular Reductive Cyclization of a Nitrophenyl-Containing Substrate nih.gov
| Entry | Base (equiv) | Solvent | Temperature (°C) | Concentration (M) | Yield (%) |
| 4 | K₂CO₃ (3) | DMF | 80 | 0.1 | 37 |
| 7 | K₂CO₃ (5) | DMF | 150 (MW) | 0.1 | 45 |
| 8 | K₂CO₃ (5) | NMP | 150 (MW) | 0.1 | 51 |
| 11 | K₂CO₃ (10) | NMP | 150 | 0.1 | 55 |
| 13 | K₂CO₃ (10) | NMP | 150 | 0.01 | 82 |
| 14 | K₂CO₃ (10) | NMP | 150 | 0.01 | 87 (scaled up) |
This table demonstrates the critical role of reaction parameters in achieving high yields for the intramolecular cyclization, with dilution being a key factor for success.
Furthermore, other studies have shown that nitro-substituted aromatic rings can participate in various cyclization cascades. For instance, 5-nitro-substituted furanylamides have been observed to undergo unusual isomerization-cyclization reactions under microwave conditions to yield complex fused-ring systems. nih.gov These examples highlight the potential of the nitro group in this compound to facilitate the construction of intricate molecular architectures through intramolecular pathways.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Nitrophenyl Propanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and stereochemistry of a molecule can be elucidated.
¹H NMR Spectral Analysis: Chemical Shifts and Coupling Constants
The proton NMR (¹H NMR) spectrum of 2-Nitrophenyl propanoate is anticipated to exhibit distinct signals corresponding to the aromatic protons of the nitrophenyl ring and the aliphatic protons of the propanoate moiety. The electron-withdrawing nature of the nitro group and the ester functionality significantly influences the chemical shifts (δ) of adjacent protons.
The aromatic region is expected to show a complex multiplet system due to the ortho, meta, and para protons of the 2-nitrophenyl group. The proton ortho to the nitro group is expected to be the most deshielded. The propanoate group will present as a triplet for the terminal methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, with their coupling constants (J) providing clear evidence of their connectivity.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ (propanoate) | ~1.2 | Triplet | ~7.5 |
| CH₂ (propanoate) | ~2.6 | Quartet | ~7.5 |
| Aromatic H | ~7.3 - 8.2 | Multiplet | - |
Note: The predicted values are based on the analysis of similar compounds and theoretical calculations. Actual experimental values may vary.
¹³C NMR Spectral Analysis: Carbon Environments and Hybridization
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of 170-175 ppm. The carbons of the aromatic ring will resonate in the 120-150 ppm region, with the carbon atom attached to the nitro group showing a characteristic downfield shift. The aliphatic carbons of the propanoate group will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester carbonyl) | ~172 |
| C-O (aromatic) | ~145 |
| C-NO₂ (aromatic) | ~141 |
| Aromatic CH | ~124 - 135 |
| CH₂ (propanoate) | ~28 |
| CH₃ (propanoate) | ~9 |
Note: The predicted values are based on the analysis of similar compounds and theoretical calculations. Actual experimental values may vary.
Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational and Connectivity Studies
To further confirm the structural assignment and explore the conformational preferences of this compound, advanced 2D NMR techniques would be invaluable.
COSY (Correlation Spectroscopy): A COSY experiment would definitively establish the coupling between the methyl and methylene protons of the propanoate group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range couplings (2-3 bonds). It would show correlations between the carbonyl carbon and the protons of the propanoate chain, as well as the protons on the aromatic ring, thereby confirming the ester linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This could be used to study the preferred conformation of the propanoate chain relative to the plane of the aromatic ring.
Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in a molecule and can offer insights into intermolecular interactions.
Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Vibrational Modes
The FT-IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl and nitro functional groups. The C=O stretching vibration of the ester is a very strong and sharp band, typically appearing around 1760 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are also characteristic and are expected to appear as strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
Table 3: Predicted FT-IR Characteristic Vibrational Modes for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (ester) | ~1760 | Strong, Sharp |
| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |
| NO₂ asymmetric stretch | ~1530 | Strong |
| NO₂ symmetric stretch | ~1350 | Strong |
| C-O stretch (ester) | 1300 - 1100 | Strong |
Note: The predicted values are based on the analysis of similar compounds and theoretical calculations. Actual experimental values may vary.
Fourier Transform Raman (FT-Raman) Spectroscopy: Complementary Vibrational Analysis
FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like the carbonyl group give strong signals in the IR spectrum, non-polar and symmetric vibrations are often stronger in the Raman spectrum. For this compound, the aromatic ring vibrations, particularly the C=C stretching modes, are expected to produce strong signals in the FT-Raman spectrum. The symmetric stretch of the nitro group is also typically Raman active.
Table 4: Predicted FT-Raman Characteristic Vibrational Modes for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Strong |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (ester) | ~1760 | Weak |
| C=C stretch (aromatic) | 1600 - 1450 | Strong |
| NO₂ symmetric stretch | ~1350 | Strong |
| Ring breathing mode | ~1000 | Strong |
Note: The predicted values are based on the analysis of similar compounds and theoretical calculations. Actual experimental values may vary.
Inability to Fulfill Request for "this compound" Analysis
Following a comprehensive and targeted search of scientific databases and literature, it has been determined that the specific experimental data required to generate the requested article on "this compound" is not publicly available.
The user's request specified a detailed article focusing on the advanced spectroscopic and crystallographic analysis of this compound, with a strict outline that included:
X-ray Crystallography for Solid-State Molecular Structure and Conformation
Crystal Packing and Intermolecular Interactions
To fulfill this request, specific, experimentally determined data for this compound is necessary. This includes its electron ionization mass spectrum, exact mass measurement, fragmentation data, and single-crystal X-ray diffraction results (bond lengths, angles, etc.).
Despite extensive searches for "this compound," its chemical formula (C9H9NO4), and potential CAS numbers, no records containing the required experimental data could be located. While information is available for isomers such as ethyl 3-nitrobenzoate and ethyl 4-nitrobenzoate, or for related compounds like 2-nitrophenyl acetate (B1210297), using this data would be scientifically inaccurate and would violate the explicit instruction to focus solely on this compound. The analytical data for different chemical compounds, even isomers, is unique and not interchangeable.
Therefore, without the foundational scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The creation of such an article is contingent on the existence and accessibility of published research findings for this specific chemical compound.
Computational Chemistry and Theoretical Modeling of 2 Nitrophenyl Propanoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for investigating the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance between accuracy and computational cost. For 2-Nitrophenyl propanoate, DFT calculations offer profound insights into its electronic structure and inherent reactivity. These calculations are typically performed using a specific functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), which provides a good description of electron correlation and polarization effects.
Geometry Optimization and Vibrational Frequencies
A fundamental step in the computational analysis of this compound is geometry optimization. This process determines the molecule's most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the phenyl ring and the orientation of the nitro and propanoate groups are key structural features that influence its properties.
Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The resulting vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model. Furthermore, the analysis of these vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for a detailed assignment of the observed spectral bands to specific atomic motions within the molecule, such as the characteristic stretching frequencies of the C=O, N-O, and C-O bonds. jetir.orgresearchgate.netcore.ac.uk
Illustrative Data Table: Predicted Vibrational Frequencies for a Related Compound (p-Nitrophenol)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| O-H Stretch | 3580 | 3590 | Hydroxyl group stretching |
| C-H Stretch (Aromatic) | 3100-3000 | 3110-3010 | Aromatic C-H stretching |
| C=C Stretch (Aromatic) | 1600-1450 | 1605, 1590, 1480 | Aromatic ring stretching |
| N-O Asymmetric Stretch | 1520 | 1525 | Nitro group asymmetric stretching |
| N-O Symmetric Stretch | 1340 | 1345 | Nitro group symmetric stretching |
| C-O Stretch | 1250 | 1260 | Phenolic C-O stretching |
Note: This table is illustrative and based on data for p-nitrophenol, a structurally related compound. jetir.orgresearchgate.net Specific values for this compound would require dedicated calculations.
Molecular Orbital Analysis (HOMO/LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
For this compound, the HOMO is typically localized on the electron-rich phenyl ring and the oxygen atoms of the ester group, while the LUMO is predominantly centered on the electron-withdrawing nitro group. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netyoutube.comresearchgate.netnih.govyoutube.com
Illustrative Data Table: Frontier Orbital Energies for a Related Compound (p-Nitrophenyl Acetate)
| Parameter | Energy (eV) |
| E_HOMO | -7.5 |
| E_LUMO | -2.1 |
| HOMO-LUMO Gap (ΔE) | 5.4 |
Note: These are representative values for a similar compound, p-nitrophenyl acetate (B1210297). nih.gov The exact energies for this compound would differ.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Molecular Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "Lewis-like" bonding units (bonds, lone pairs, etc.). This method allows for the investigation of charge delocalization, hyperconjugative interactions, and the stability arising from these electronic effects. researchgate.netnih.govq-chem.com
Molecular Electrostatic Potential (MESP) Mapping for Predicting Reactive Sites
The Molecular Electrostatic Potential (MESP) is a real-space function that maps the electrostatic potential onto the electron density surface of a molecule. It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (colored red or yellow in MESP maps) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MESP map would be expected to show a region of high negative potential around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group, making them likely sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the phenyl ring and the propanoate chain would exhibit positive potential, indicating their susceptibility to nucleophilic attack.
Non-Linear Optical (NLO) Properties Prediction
Molecules with significant charge-transfer characteristics, like this compound, are potential candidates for non-linear optical (NLO) materials. DFT calculations can be employed to predict the NLO properties of a molecule, such as the first hyperpolarizability (β). A large β value indicates a strong NLO response. worldscientific.comnih.gov
The presence of the electron-donating propanoate group and the electron-withdrawing nitro group on the phenyl ring creates a push-pull system that can lead to a significant intramolecular charge transfer upon excitation by an external electric field. This charge transfer is a key factor for a high NLO response. DFT calculations can quantify the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of this compound, providing valuable insights into its potential for NLO applications. worldscientific.comnih.gov
Molecular Dynamics (MD) Simulations of Reaction Pathways and Solvent Effects
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, reaction pathways, and the influence of the surrounding environment, such as a solvent. acs.orgnih.govresearchgate.netacs.orgresearchgate.net
For this compound, MD simulations are particularly useful for studying its hydrolysis, a chemically and biologically significant reaction. By simulating the molecule in an aqueous environment, one can observe the interactions with water molecules that lead to the cleavage of the ester bond. These simulations can help elucidate the reaction mechanism, identify key transition states and intermediates, and calculate the free energy barrier of the reaction. acs.orgnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies for Structure-Reactivity Correlations
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity. For a molecule like this compound, QSAR could be employed to predict its toxicological properties, a common application for nitroaromatic compounds. ambeed.comchemscene.com These studies are instrumental in reducing the reliance on animal testing and are promoted by regulatory bodies for their predictive power. chemscene.com
3D-QSAR Methodologies for Predicting Chemical Behavior
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding by considering the three-dimensional properties of molecules. scielo.br Methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate predictive models based on the steric and electrostatic fields of a set of molecules. scielo.brscielo.br These models can be invaluable for designing new compounds with desired activities. scielo.br
For instance, 3D-QSAR studies on other classes of compounds have successfully established robust models. In one such study on thieno-pyrimidine derivatives, CoMFA and CoMSIA models were developed with high statistical significance (q² > 0.8 and r² > 0.89), indicating their strong predictive capabilities. scielo.br While no specific 3D-QSAR models for this compound were found, the principles of these methodologies would be directly applicable. A hypothetical 3D-QSAR study on a series of nitrophenyl esters could elucidate the structural features crucial for a particular biological activity.
Table 1: Representative Statistical Parameters from a 3D-QSAR Study on Thieno-Pyrimidine Derivatives scielo.br
| Parameter | CoMFA Model | CoMSIA Model |
| q² (Cross-validated correlation coefficient) | 0.818 | 0.801 |
| r² (Non-cross-validated correlation coefficient) | 0.917 | 0.897 |
| ONC (Optimum Number of Components) | 3 | Not Specified |
| r²_pred (Predictive correlation coefficient) | 0.794 | Not Specified |
This table is illustrative of the data generated in a 3D-QSAR study and is based on research on thieno-pyrimidine derivatives, not this compound.
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. This is crucial for understanding how a ligand, such as this compound, might interact with a biological target like an enzyme or a receptor.
Receptor Ligand Binding Studies
The principles of receptor-ligand binding can be illustrated by studies on other molecules. For instance, molecular docking of agonists to the β2-adrenergic receptor has shown how specific interactions, such as those with aspartate and asparagine residues, are crucial for binding and allosteric signal propagation. wisc.edu Similarly, studies on muscarinic acetylcholine (B1216132) receptors have utilized 3D pharmacophore models derived from docking to identify key interaction sites, like hydrogen bond acceptors on carbonyl oxygen atoms and aromatic ring features. researchgate.net
While no specific receptor docking studies for this compound were identified, it is plausible that the nitro group and the ester moiety would be key pharmacophoric features in its interaction with a hypothetical receptor. The nitro group could act as a hydrogen bond acceptor, while the phenyl ring could engage in π-stacking interactions.
Chromatographic and Separation Techniques for 2 Nitrophenyl Propanoate
Principles and Methodologies of Purification
The isolation of 2-Nitrophenyl propanoate in a highly pure form is critical for its subsequent use. The primary methods employed for this purpose are column chromatography and recrystallization, each offering distinct advantages in the purification process.
Column chromatography is a cornerstone of purification in organic synthesis, enabling the separation of compounds based on their differential adsorption to a stationary phase. For this compound, both flash chromatography and Medium Pressure Liquid Chromatography (MPLC) are effective methods.
Flash Chromatography is a rapid form of preparative column chromatography that utilizes a positive pressure to drive the mobile phase through the column, significantly reducing the elution time. phenomenex.com The stationary phase of choice is typically silica (B1680970) gel (SiO2), a polar adsorbent. rochester.edu The separation principle hinges on the polarity of the compounds in the mixture. More polar compounds will have a stronger interaction with the silica gel and will thus elute more slowly, while less polar compounds will travel through the column more quickly.
For the purification of this compound, a common solvent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). rochester.edurochester.edu The optimal ratio of these solvents is determined empirically, often guided by preliminary analysis using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired compound. rochester.edu The crude reaction mixture containing this compound is typically dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column. nih.gov The solvent mixture is then passed through the column, and fractions are collected and analyzed to isolate the pure product.
Medium Pressure Liquid Chromatography (MPLC) represents an advancement over traditional flash chromatography, operating at higher pressures (up to 3,500 psi or 24 MPa). bio-rad.com This allows for the use of smaller particle size stationary phases, leading to higher resolution separations. bio-rad.com MPLC systems are often automated, providing for reproducible gradients and efficient fraction collection. bio-rad.comyoutube.com The flexibility of MPLC allows it to be used for various chromatographic modes, including normal-phase, reversed-phase, ion-exchange, and size-exclusion chromatography. bio-rad.com For this compound, a normal-phase MPLC setup with silica gel would be analogous to flash chromatography but with enhanced separation efficiency.
Table 1: Purification Techniques for this compound
| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation | Expected Purity |
| Flash Chromatography | Silica Gel (SiO2) | Hexane (B92381)/Ethyl Acetate Gradient | Adsorption; based on polarity | >95% |
| Medium Pressure Liquid Chromatography (MPLC) | Silica Gel (SiO2) | Hexane/Ethyl Acetate Gradient | Adsorption; based on polarity with higher resolution | >98% |
| Recrystallization | Ethanol (B145695)/Water | Single or mixed solvent system | Differential solubility at different temperatures | >99% |
Recrystallization is a powerful purification technique for solid compounds, capable of yielding material of very high purity. The principle behind recrystallization is the difference in solubility of the compound of interest and its impurities in a particular solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while the impurities are either highly soluble or insoluble at all temperatures.
For this compound, a suitable solvent system for recrystallization could be a mixture of ethanol and water. The crude solid is dissolved in a minimal amount of hot ethanol. Water is then added dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. Upon slow cooling, the solubility of this compound decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried to yield the high-purity product.
Analytical Chromatographic Applications for Reaction Monitoring and Purity Assessment
Analytical chromatography plays a vital role in the synthesis of this compound, from tracking the progress of a reaction to quantifying the purity of the final product.
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique used to monitor the progress of a chemical reaction and to identify the components in a mixture. annamalaiuniversity.ac.in A TLC plate consists of a thin layer of adsorbent, typically silica gel or alumina, coated onto a solid support like glass or aluminum. annamalaiuniversity.ac.in
To monitor a reaction producing this compound, a small aliquot of the reaction mixture is spotted onto the baseline of a TLC plate. The plate is then placed in a sealed chamber containing a suitable mobile phase. tanta.edu.eg As the solvent moves up the plate by capillary action, it carries the components of the mixture with it at different rates depending on their polarity and affinity for the stationary phase. annamalaiuniversity.ac.in For this compound, a mobile phase of hexane and ethyl acetate would be appropriate. rochester.edu The positions of the starting materials, the product, and any byproducts can be visualized under UV light or by using a staining agent. tanta.edu.eg The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used for identification.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers high resolution, sensitivity, and speed. For the analysis of this compound, a reversed-phase HPLC method is commonly employed.
In reversed-phase HPLC, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture. sielc.com A typical mobile phase for analyzing nitrophenyl esters would be a mixture of acetonitrile (B52724) and water, often with a small amount of an acid modifier like phosphoric acid or formic acid to improve peak shape. sielc.comsielc.comsielc.com A sample of this compound is injected into the HPLC system, and the components are separated based on their hydrophobicity. The more polar compounds will elute earlier, while the less polar this compound will be retained longer on the column. A UV detector is typically used for detection, as the nitrophenyl group is a strong chromophore. The retention time of the peak corresponding to this compound can be used for identification, and the area under the peak is proportional to its concentration, allowing for quantitative analysis and the determination of purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. While this compound itself may be amenable to GC analysis, nitrophenols can sometimes exhibit poor chromatographic behavior due to interactions with the GC column. researchgate.net
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert carrier gas, such as helium or hydrogen, through a capillary column. researchgate.netjppres.com The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that can be used for identification. For nitrophenyl compounds, derivatization may sometimes be employed to improve volatility and chromatographic performance. researchgate.net
Table 2: Analytical Chromatographic Applications for this compound
| Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detection Method | Application |
| Thin Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate | UV light or chemical stain | Reaction monitoring, qualitative analysis |
| High-Performance Liquid Chromatography (HPLC) | C18 Reversed-Phase | Acetonitrile/Water (with acid modifier) | UV-Vis Detector | Quantitative analysis, purity assessment |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Column (e.g., DB-5) | Helium or Hydrogen | Mass Spectrometer | Identification of volatile components, mixture analysis |
Chiral HPLC for Enantiomeric Purity Analysis and Resolution
Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation and quantification of the enantiomers of this compound. This method is indispensable for assessing the enantiomeric purity of the compound, a critical parameter in its synthesis and application, especially in contexts where stereospecificity is paramount. The underlying principle of chiral HPLC involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times and, consequently, their separation.
The resolution of racemic this compound is often achieved through kinetic resolution, a process frequently catalyzed by enzymes such as lipases. In these reactions, one enantiomer is preferentially transformed, leading to an enrichment of the other. Chiral HPLC is then employed to monitor the progress of the resolution by quantifying the enantiomeric excess (e.e.) of both the remaining substrate and the product.
Detailed Research Findings:
While specific studies detailing the chiral HPLC separation of this compound are not extensively documented, research on structurally analogous compounds, such as p-Nitrophenyl 2-phenylpropanoate, provides significant insights into the probable methodologies. In a notable study focusing on the enantioselective kinetic resolution of p-Nitrophenyl 2-phenylpropanoate, researchers utilized a variant of Candida antarctica Lipase (B570770) A. The enantiomeric purity of the substrate and product was determined using chiral HPLC, highlighting the efficacy of this technique.
For the separation of such aryl propanoate esters, polysaccharide-based chiral stationary phases are commonly employed due to their broad applicability and excellent resolving power. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica support, create a chiral environment through a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance.
A representative method for the chiral HPLC analysis of a compound like this compound would likely involve a normal-phase mobile system. The selection of the mobile phase components, such as a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol, is crucial for optimizing the separation. The polar modifier plays a key role in modulating the retention times and the resolution factor (α) between the enantiomers.
Below is an interactive data table illustrating a hypothetical, yet representative, set of chromatographic conditions and results for the chiral separation of this compound enantiomers, based on findings for structurally similar compounds.
| Parameter | Value |
| Chiral Stationary Phase | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (α) | 1.20 |
| Enantiomeric Excess (e.e.) | >99% (for resolved enantiomer) |
The resolution factor (α) is a measure of the separation between the two enantiomer peaks, with a value greater than 1.1 being generally desirable for baseline separation. The enantiomeric excess is a measure of the purity of one enantiomer with respect to the other.
In preparative chiral HPLC, the conditions are scaled up from the analytical method to isolate larger quantities of the desired enantiomer. This often involves using columns with larger diameters and optimizing the mobile phase composition and flow rate to maximize throughput while maintaining adequate separation. The collected fractions corresponding to each enantiomer can then be analyzed for their enantiomeric purity using the analytical method described.
Applications in Advanced Organic Synthesis and Chemical Biology
Role as Activated Acylating Agents in Amide and Ester Bond Formation
The primary application of 2-nitrophenyl propanoate in this context is as an activated acylating agent. The electron-withdrawing nature of the ortho-nitro group renders the carbonyl carbon of the ester more electrophilic and susceptible to nucleophilic attack. This enhanced reactivity makes it an "active ester," a class of compounds that readily participates in acylation reactions, particularly for the formation of amide and other ester bonds under mild conditions. This is a significant advantage in the synthesis of sensitive molecules like peptides and macrolactones.
The formation of the peptide (amide) bond is a cornerstone of chemical and pharmaceutical research. Activated esters, including nitrophenyl esters, have historically been instrumental in this process.
In solution-phase peptide synthesis , the use of p-nitrophenyl esters, introduced by Bodanszky, was a significant development. The activation provided by the p-nitrophenyl group is strong enough to facilitate efficient peptide coupling but mild enough to minimize unwanted side reactions with sensitive amino acid side chains. A modern approach involves the in situ formation of p-nitrophenyl esters from N-protected amino acids, which then react with unprotected amino acids in aqueous/organic solvent mixtures. This method is noted for its simplicity and the ease of isolating the resulting peptide product by precipitation.
Table 1: Examples of Di- and Tripeptides Synthesized via in situ p-Nitrophenyl Ester Formation This table showcases the yields of various peptides synthesized using an in-situ activation method involving p-nitrophenyl chloroformate. Data sourced from a 2002 study by Keillor and co-workers.
| Entry | Peptide Synthesized | Yield (%) | Purification Method |
| 1 | Cbz-Phe-Cys-OH | 98 | Precipitation |
| 2 | Cbz-Phe-His-OH | 88 | Precipitation |
| 3 | Cbz-Phe-Ser-OH | 67 | Precipitation |
| 4 | Fmoc-Phe-Phe-OH | 82 | Precipitation |
| 5 | Cbz-Gln-Ala-OH | 66 | Precipitation |
| 6 | Cbz-Gln-Leu-OH | 70 | Precipitation |
| 7 | Cbz-Gln-Phe-OH | 79 | Precipitation |
| 8 | Cbz-Phe-Phe-Val-OH | 66 | Precipitation (Overall for two steps) |
| 9 | Boc-Gln-Gly-OH | 35 | Chromatography |
| 10 | Cbz-Gln-Ser-OH | 31 | Chromatography |
| 11 | Cbz-Gln-Gly-Gly-OH | 30 | Chromatography (Overall for two steps) |
In solid-phase peptide synthesis (SPPS) , p-nitrophenyl activated esters were among the initial forms used in the now-ubiquitous Fmoc/t-Bu strategy. iipseries.orgnih.gov However, their use led to relatively slow coupling reactions, even with the addition of catalysts like 1-hydroxybenzotriazole (B26582) (HOBt). iipseries.org More recently, photolabile protecting groups based on the nitrophenyl scaffold have been developed. For instance, the 2-(2-nitrophenyl)propyl (Npp) group serves as an efficient photolabile protecting group for the carboxyl group in SPPS. rsc.org This group is compatible with the standard Fmoc-t-Bu strategy and can be cleaved rapidly and quantitatively with UV light, facilitating the synthesis of complex structures like head-to-tail cyclic peptides. rsc.org Similarly, the 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group is a photolabile amino-protecting group used for building blocks in photolithographic solid-phase peptide synthesis, offering faster cleavage rates than older photolabile groups. google.com
The synthesis of macrocycles, particularly macrolactams (cyclic amides) and macrolactones (cyclic esters), is a challenging area of organic synthesis due to entropic factors that favor intermolecular reactions over the desired intramolecular cyclization. The use of activated esters is a key strategy to promote these ring-closing reactions under high-dilution conditions.
The enhanced reactivity of nitrophenyl esters makes them suitable candidates for macrolactamization and macrolactonization. By activating the carboxylic acid terminus of a linear precursor, the rate of the intramolecular nucleophilic attack by a distal amino or hydroxyl group is significantly increased, favoring the formation of the macrocyclic product. Thioesterase enzymes, which are involved in the biosynthesis of many natural macrocyclic compounds, catalyze macrocyclization by cleaving a thioester bond and forming an ester bond, often leading to macrolactones or macrolactams. beilstein-journals.org Synthetic mimics and activated esters like nitrophenyl esters can be employed in chemoenzymatic strategies to achieve similar transformations. beilstein-journals.org
Research on model systems has demonstrated the effectiveness of bifunctional catalysis in the deacylation of p-nitrophenyl carboxylates using paracyclophane-based macrocycles, highlighting the interplay between the activated ester and a macrocyclic receptor. rsc.org
Intermediates in the Synthesis of Complex Heterocyclic Systems
The nitroaromatic core of this compound serves as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The nitro group can be readily reduced to an amino group, which can then participate in a variety of cyclization reactions to form fused ring systems.
Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities and applications in materials science. sapub.org A common and powerful method for their synthesis is the condensation of an o-phenylenediamine (B120857) (a 1,2-diaminobenzene) with a 1,2-dicarbonyl compound.
A key synthetic strategy involves the in situ generation of the o-phenylenediamine intermediate from a 2-nitroaniline (B44862) precursor. rsc.orgresearchgate.net In this approach, the nitro group of a 2-nitroaniline is reduced, typically using a metal catalyst and a hydrogen source, to form the diamine, which then immediately reacts with a suitable dicarbonyl partner to form the quinoxaline (B1680401) ring system. Iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols is one such method, where the diol is oxidized to the dicarbonyl compound while the nitroaniline is simultaneously reduced. rsc.org This one-pot procedure is highly efficient and environmentally friendly, with water being the only byproduct. rsc.org Therefore, 2-amino-phenyl propanoate, derived from the reduction of this compound, is a potential starting material for accessing functionalized quinoxaline derivatives.
Pyromeconic acid is a five-membered heterocyclic compound belonging to the γ-pyrone family. It is known for its use as a flavoring agent. Established synthetic routes to pyromeconic acid and its analogs, such as maltol (B134687) and ethylmaltol, typically start from furan-based precursors or involve the decarboxylation of comenic acid. oup.comgoogle.com One described method involves the acid-catalyzed rearrangement of 2-alkyl-4,5-epoxy-6-methoxytetrahydropyran-3-ones. oup.com Based on available scientific literature, there is no direct, documented synthetic pathway that utilizes this compound or its immediate derivatives as a key intermediate for the construction of the pyromeconic acid scaffold.
Indole (B1671886) and quinoline (B57606) scaffolds are privileged structures found in a vast number of natural products, pharmaceuticals, and agrochemicals. iipseries.orgnih.gov The synthesis of these heterocycles often relies on precursors containing a nitro group on an aromatic ring.
Indole Synthesis: Several classical and modern methods for indole synthesis begin with ortho-substituted nitroarenes. nih.govrsc.org
The Bartoli indole synthesis involves the reaction of a nitroarene with a vinyl Grignard reagent. rsc.org
The Leimgruber-Batcho indole synthesis utilizes the condensation of a 2-nitrotoluene (B74249) derivative with a formamide (B127407) acetal, followed by reductive cyclization. nih.gov
More recent methods involve palladium-catalyzed reductive cyclization of 2-nitroarylhalides or 2-nitrostyrenes. wvu.edu These methods demonstrate that a 2-nitrophenyl unit, such as that in this compound, can be a viable starting point for constructing the indole ring system after appropriate modification.
Quinoline Synthesis: Many synthetic routes to quinolines employ aniline (B41778) or its derivatives as starting materials. iipseries.orgpharmaguideline.com By reducing the nitro group of a 2-nitrophenyl derivative to an aniline, access to these powerful cyclization reactions is granted.
The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as the starting nitro compound itself). pharmaguideline.com
The Friedländer annulation is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone. iipseries.org These established reactions provide a clear synthetic path from nitroaromatic compounds to the fundamentally important quinoline core.
Building Blocks for Functionalized Polymers and Materials
The strategic incorporation of specific chemical moieties into polymer structures is a cornerstone of modern materials science, enabling the development of materials with tailored properties. This compound and its derivatives have emerged as valuable precursors in this field, offering pathways to functionalized polymers with unique characteristics.
Precursors to Polymers with Reactive Side Chains
While direct polymerization of this compound is not widely documented, its derivatives serve as important monomers for creating polymers with reactive side chains. For instance, organotin(IV) complexes derived from N-acetylated β-amino acids, including a derivative of 3-amino-3-(2-nitrophenyl)propanoic acid, have been synthesized and characterized as monomers. nih.govresearchgate.net These monomers can be utilized in polymerization reactions to produce new polymers. researchgate.net The resulting polymers, featuring the nitrophenyl group as a reactive side chain, have potential applications in areas such as chromatography for the separation of enantiomeric mixtures. researchgate.net
The synthesis of these monomers typically involves the reaction of the corresponding amino acid derivative with an organotin compound, such as dibutyltin(IV) oxide. nih.gov The general synthetic route allows for the creation of a variety of monomers with different properties based on the specific organotin precursor used.
Impact on Thermal Stability and Mechanical Properties of Polymeric Matrices
The incorporation of nitrophenyl groups into polymeric matrices can have a significant effect on their thermal and mechanical properties. Research on related compounds, such as methyl 2-methyl-2-(2-nitrophenyl)propanoate derivatives, has shown that the presence of the nitro group can enhance thermal stability. This is attributed to the ability of the nitro group to act as a radical scavenger, which can interrupt degradation pathways that are initiated by heat. Derivatives of methyl 2-methyl-2-(2-nitrophenyl)propanoate have demonstrated increased decomposition temperatures, exceeding 250°C, in comparison to their non-nitrated counterparts.
The glass transition temperature (Tg) is a critical parameter for polymers, and it can be influenced by the incorporation of bulky side groups like the 2-nitrophenyl group. For certain polymers, a desirable Tg range is between 0 and 50 °C. google.com The specific impact of this compound on the Tg and mechanical strength of a polymer would depend on its concentration and the nature of the polymer backbone. Standard techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and tensile testing are employed to evaluate these properties.
Utility in Carbohydrate Chemistry and Glycosylation Reactions
The synthesis of complex carbohydrates and glycoconjugates is a formidable challenge in organic chemistry, with stereocontrol at the newly formed glycosidic linkage being of paramount importance. The use of protecting groups and specific activating agents is crucial, and nitrophenyl-containing moieties have proven to be highly effective in this context.
Stereoselective Glycosylation Reactions mediated by Nitrophenyl Protecting Groups
The 2-nitrophenyl group, as part of a protecting group on a glycosyl donor, plays a significant role in directing the stereochemical outcome of glycosylation reactions. The (2-nitrophenyl)acetyl (NPAc) group, for example, has been utilized as a neighboring group to assist in the stereoselective formation of 1,2-trans-glycosides. nih.gov The synthesis of glucosyl donors protected with the NPAc group has been developed specifically for the glycosylation of sensitive natural products that are base-labile or susceptible to hydrogenolysis. nih.gov
The mechanism of this stereodirection involves the participation of the ortho-nitro group. The proximity of the nitro group to the ester carbonyl can influence the formation of the intermediate dioxalenium ion, favoring the formation of the 1,2-trans product while suppressing the formation of undesired orthoester byproducts. nih.gov The choice of solvent and reaction conditions can further influence the stereoselectivity of these reactions. nih.gov
A notable example is the use of a 2-O-[2,2-dimethyl-2-(o-nitrophenyl)acetyl] group, which has been reported to provide complete stereoselectivity in the formation of β-glycosides without the formation of competing orthoesters. nih.gov This highlights the powerful directing effect of the o-nitrophenyl group in achieving high stereocontrol.
Glycosyl Donor Activation Mechanisms
The activation of a glycosyl donor is a critical step in a glycosylation reaction. This process typically involves the conversion of a stable glycosyl derivative into a highly reactive electrophilic species that can then be attacked by the acceptor alcohol. While this compound itself is not a glycosyl donor, the principles of activating glycosyl donors bearing nitrophenyl groups are relevant.
Glycosyl donors such as glycosyl trichloroacetimidates are often activated by Lewis acids. organic-chemistry.org However, alternative activation methods have been developed to overcome the limitations of conventional catalysts, such as moisture sensitivity and corrosiveness. organic-chemistry.org Nitrosyl tetrafluoroborate (B81430) (NOBF₄) has been shown to be an effective, non-metallic catalyst for the activation of glycosyl trichloroacetimidate (B1259523) derivatives, leading to stereoselective glycosylation. organic-chemistry.org
Another strategy involves the "pre-activation" of the glycosyl donor in the absence of the acceptor. nih.gov This approach allows for the formation and characterization of the reactive intermediate before the addition of the acceptor, which can provide unique stereochemical control. nih.gov The substituents on the glycosyl donor, including any nitrophenyl-containing protecting groups, significantly influence the structure and reactivity of these intermediates. nih.gov Remote activation of anomeric leaving groups, where a functional group elsewhere in the donor molecule facilitates the departure of the anomeric group, is another advanced strategy. rsc.org
Enzyme Substrate Mimicry and Probe Design
The structural features of this compound make it and its derivatives suitable for applications in chemical biology, particularly as enzyme substrate mimics and as scaffolds for the design of chemical probes.
The ester linkage in this compound can be recognized and cleaved by esterase enzymes. A patent describes a rapid method for determining the efficacy of a sterilization cycle using an enzyme and an enzyme substrate, where "(2-nitrophenyl) propanoate" is listed as a potential substrate. google.com The enzymatic hydrolysis of the ester would lead to the release of the 2-nitrophenolate (B253475) ion, which can be detected, for example, by its color.
Furthermore, derivatives of this compound have been investigated as inhibitors of specific enzymes. Organotin(IV) complexes of N-acetylated β-amino acids, including a derivative of 3-amino-3-(2-nitrophenyl)propanoic acid, have been synthesized and shown to exhibit inhibitory activity against α-glucosidase. nih.govresearchgate.net Molecular docking studies of these complexes have indicated that they can bind to the catalytic pocket of the enzyme, with the nitrophenyl moiety potentially contributing to the binding interactions. nih.govresearchgate.net This suggests that the 2-nitrophenylpropanoate scaffold can serve as a starting point for the design of more potent and selective enzyme inhibitors.
The ability of the nitro group to be reduced to an amino group also opens up possibilities for creating probes that can report on the redox environment of a biological system. The synthesis of derivatives of this compound is often a step in the creation of more complex molecules, including those designed as biochemical probes. core.ac.uk
Investigation of Enzyme-Catalyzed Ester Cleavage and Specificity
The ester linkage in this compound is readily hydrolyzed by various esterases, making it an excellent substrate for studying enzyme kinetics and specificity. The release of the 2-nitrophenolate ion upon hydrolysis results in a measurable color change, providing a convenient method for monitoring enzyme activity.
Researchers have utilized nitrophenyl esters, including derivatives of this compound, to investigate the mechanisms of various hydrolases. For instance, p-nitrophenyl esters have been instrumental in probing the reaction mechanism of the thiolase enzyme OleA. researchgate.net These studies have shown that the enzyme can incorporate the acyl chain from the p-nitrophenyl ester into Claisen condensation products, providing insights into the enzyme's catalytic cycle. researchgate.net
Furthermore, studies on the hydrolysis of a series of p-nitrophenyl benzoate (B1203000) esters by the hydrolase BphD have provided evidence for a general base mechanism of ester cleavage, a departure from the expected nucleophilic mechanism for a serine hydrolase. nih.gov The positive reaction parameter (ρ) value of +0.98 for BphD-catalyzed hydrolysis indicates a buildup of negative charge in the transition state, consistent with this proposed mechanism. nih.gov This highlights the utility of nitrophenyl esters in elucidating subtle mechanistic details of enzyme action.
The table below summarizes key findings from studies investigating enzyme-catalyzed cleavage of nitrophenyl esters:
| Enzyme | Substrate(s) | Key Findings |
| OleA | p-Nitrophenyl alkanoates and CoA thioesters | Demonstrated mixed Claisen condensation products, indicating the incorporation of the acyl group from the p-nitrophenyl carrier. researchgate.net |
| BphD | p-Nitrophenyl benzoate esters | A Hammett analysis revealed a reaction parameter (ρ) of +0.98, supporting a general base mechanism for ester hydrolysis. nih.gov |
| Various Esterases and Lipases | p-Nitrophenyl acetate (B1210297) | Pre-steady-state kinetics for BphD-catalyzed hydrolysis showed a single-step mechanism with no burst kinetics. nih.gov |
| Trypsin, Lipase (B570770), Nattokinase | 4-Nitrophenyl esters with varying substituents | Used to study the effects of steric hindrance on enzymatic hydrolysis rates through Taft linear free-energy relationships. emerginginvestigators.org |
Design of Enzyme Inhibitors (e.g., Lipase Inhibition Studies)
The structural features of this compound can be incorporated into the design of enzyme inhibitors, particularly for lipases. nih.gov Lipases are crucial enzymes in lipid metabolism, and their inhibition is a key strategy for managing obesity and related metabolic disorders. nih.gov
The principle behind using nitrophenyl esters as a basis for inhibitor design lies in their ability to act as "suicide substrates" or to mimic the transition state of the lipase-catalyzed reaction. The nitrophenyl group can serve as a good leaving group, facilitating the acylation of a key active site residue, often a serine, thereby inactivating the enzyme.
For example, studies have shown that diethyl p-nitrophenyl phosphate (B84403) can inhibit pancreatic lipase when incorporated into bile salt micelles. nih.gov The inhibition is dependent on the micellar concentration of the organophosphate and requires the presence of colipase, suggesting that the inhibitor must be presented to the enzyme in a micellar form to be effective. nih.gov This highlights the importance of the physical state of the inhibitor in achieving effective enzyme inhibition.
Advanced Reagents in Chemical Biology
The 2-nitrophenyl group is a key component in the development of advanced reagents for chemical biology, particularly in the areas of bioimaging and controlled release studies.
Fluorescent Probe Development for Bioimaging Applications
The nitro group of this compound can be chemically modified to create fluorescent probes for bioimaging. nih.govrsc.org A common strategy involves the reduction of the nitro group to an amino group, which can then be incorporated into a fluorophore scaffold. nih.gov These probes are often designed to be "turn-on" sensors, where the fluorescence is quenched in the presence of the nitro group and restored upon its reduction by a specific enzyme, such as nitroreductase. nih.gov
Nitroreductases are enzymes that are often overexpressed in hypoxic environments, such as those found in solid tumors. nih.gov This makes them an attractive target for developing tumor-specific imaging agents. For instance, a two-photon fluorescent probe, CM-NO2, has been developed for imaging nitroreductase in living cells and tissues. nih.gov This probe exhibits a significant fluorescence enhancement upon reaction with nitroreductase, allowing for sensitive and selective detection of hypoxic conditions. nih.gov
The development of two-photon fluorescent probes is particularly advantageous for in vivo imaging as they allow for deeper tissue penetration and reduced photodamage compared to one-photon probes. rsc.orgnih.gov
The table below presents key characteristics of a representative two-photon fluorescent probe for nitroreductase detection:
| Probe Name | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fold Fluorescence Enhancement | Two-Photon Action Cross-Section (GM) | Application |
| CM-NO2 | 760 | 505 | ~90-fold | 200 | Imaging nitroreductase in live cells and tissues. nih.gov |
Photoremovable Caging Groups in Bioimaging and Controlled Release Studies
The 2-nitrobenzyl group, a core component of this compound, is a widely used photoremovable protecting group, often referred to as a "caging" group. nih.govpsu.edu These groups can be attached to a biologically active molecule, rendering it inactive. Upon irradiation with light of a specific wavelength, the caging group is cleaved, releasing the active molecule with high spatial and temporal control. nih.govresearchgate.net
This technology has been instrumental in studying dynamic biological processes. nih.gov For example, "caged" versions of neurotransmitters, such as GABA and glutamic acid, have been synthesized using 2-(2-nitrophenyl)propyl (NPP) scaffolds. nih.gov These caged compounds allow researchers to precisely control the release of neurotransmitters in specific neuronal circuits, enabling the study of their effects on neuronal signaling.
The efficiency of photoremovable caging groups is characterized by their quantum yield of release and their absorption properties. nih.gov Ideally, a caging group should have a high quantum yield and absorb light at wavelengths that are not damaging to biological tissues (typically above 300 nm). psu.edunih.gov While the classic 2-nitrobenzyl cage has been widely used, efforts are ongoing to develop new caging groups with improved properties, such as red-shifted absorption maxima and enhanced two-photon sensitivity, for in vivo applications. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
